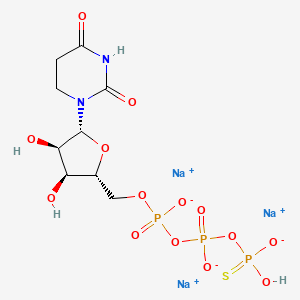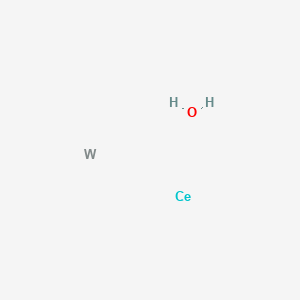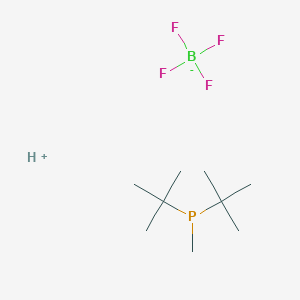
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C9H22BF4P. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) can be synthesized through the reaction of di-tert-butylphosphine with methyl iodide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(t−Bu)2PH+CH3I→(t−Bu)2PMeI
(t−Bu)2PMeI+HBF4→(t−Bu)2PMeBF4+HI
Industrial Production Methods
In industrial settings, the production of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and yield of the product. The process may include purification steps such as recrystallization and distillation to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The molecular targets and pathways involved include the activation of electrophiles and nucleophiles, leading to the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) can be compared with other similar compounds, such as:
Di-tert-butylphosphine: Similar in structure but lacks the methyl and tetrafluoroborate groups.
Tri-tert-butylphosphine: Contains three tert-butyl groups instead of two.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar compound with slight variations in structure and reactivity.
The uniqueness of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Eigenschaften
Molekularformel |
C9H22BF4P |
|---|---|
Molekulargewicht |
248.05 g/mol |
IUPAC-Name |
ditert-butyl(methyl)phosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |
InChI-Schlüssel |
BRDLRXCAHKUWJS-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


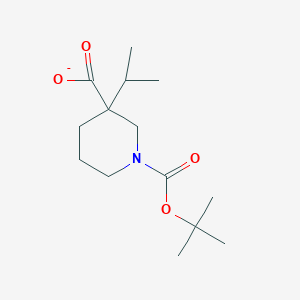
![2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;perchlorate](/img/structure/B12351653.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
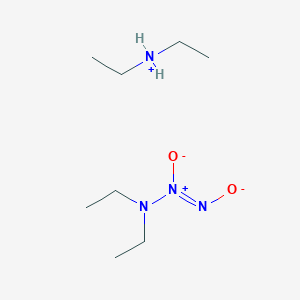
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
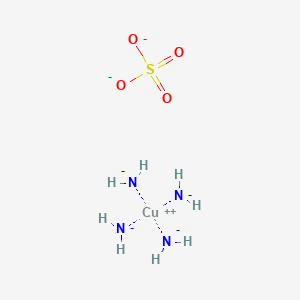
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
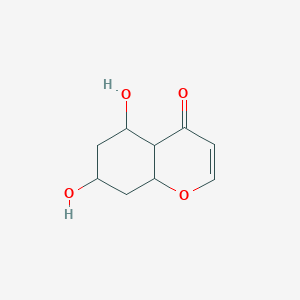
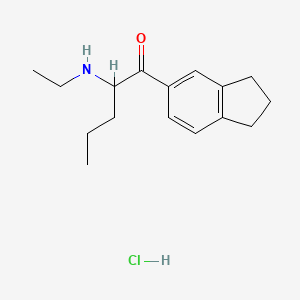
![2-Sulfanylidenepyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351688.png)

![2-[[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12351722.png)
